Precise Halogen–Magnesium Exchange Enables Rapid Continuous-Flow Synthesis of m-Terphenyls
In a 2025 flow chemistry study, 2,4,6-tribromoiodobenzene underwent highly chemoselective halogen–magnesium exchange with iPrMgCl·LiCl exclusively at the C–I position, generating a reactive organomagnesium intermediate. This intermediate subsequently reacted with two distinct aryl Grignard reagents to form diverse 1-bromo-3,5-diarylbenzene derivatives [1]. The iodinated site's reactivity enables the entire two-step sequence to be completed in just 468 s in continuous flow, a critical differentiator compared to 1,3,5-tribromobenzene, which would undergo unselective exchange at multiple positions under identical conditions.
| Evidence Dimension | Chemoselectivity of Halogen–Magnesium Exchange and Overall Process Time |
|---|---|
| Target Compound Data | Exclusive exchange at C–I position; 468 s total residence time for two-step sequence |
| Comparator Or Baseline | 1,3,5-Tribromobenzene would exhibit non-selective exchange at any of three equivalent C–Br positions; no comparable rapid sequential procedure reported |
| Quantified Difference | Target enables site-specific functionalization (single product pathway); comparator yields statistical mixtures without selectivity. 468 s vs. hours for typical multi-step batch protocols. |
| Conditions | iPrMgCl·LiCl in THF, continuous flow reactor, 25 °C |
Why This Matters
This chemoselectivity eliminates protecting-group manipulations and purification of isomeric mixtures, directly reducing labor, solvent consumption, and time-to-product for researchers synthesizing m-terphenyl ligand precursors.
- [1] Liu, L., et al. Efficient synthesis of m-terphenyl compounds in continuous flow utilizing organomagnesium. Journal of Flow Chemistry, 2025. View Source
